molecular formula C12H9FO2 B7873257 2-(3-Fluoro-4-methylbenzoyl)furan

2-(3-Fluoro-4-methylbenzoyl)furan

Cat. No.: B7873257
M. Wt: 204.20 g/mol
InChI Key: NQNKTCIDIVAPBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluoro-4-methylbenzoyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of a fluoro and methyl group on the benzoyl moiety makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylbenzoyl)furan can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methylbenzoic acid with furan in the presence of a dehydrating agent. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylbenzoyl)furan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the furan ring or the benzoyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the furan ring or benzoyl moiety .

Scientific Research Applications

2-(3-Fluoro-4-methylbenzoyl)furan has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylbenzoyl)furan involves its interaction with specific molecular targets. The fluoro and methyl groups on the benzoyl moiety can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The furan ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Fluorobenzoyl)furan
  • 2-(4-Methylbenzoyl)furan
  • 2-(3-Fluoro-4-methylphenyl)furan

Uniqueness

2-(3-Fluoro-4-methylbenzoyl)furan is unique due to the presence of both fluoro and methyl groups on the benzoyl moiety.

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can explore its full potential in various scientific and industrial fields.

Biological Activity

2-(3-Fluoro-4-methylbenzoyl)furan is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, featuring a furan ring and a fluorinated benzoyl moiety, suggests various applications in drug design and development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10FO2\text{C}_{12}\text{H}_{10}\text{F}\text{O}_{2}

This compound consists of a furan ring attached to a benzoyl group with a fluorine atom and a methyl group at the para position relative to the carbonyl group. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, which can significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thus blocking their activity. This interaction can lead to altered metabolic pathways that are crucial in disease processes.
  • Receptor Binding : The fluorinated benzoyl moiety can enhance binding affinity to certain receptors, potentially leading to increased efficacy in therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures possess significant antibacterial properties, suggesting that this compound may also be effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has been studied for its potential anticancer properties. Preliminary data suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. This is particularly relevant in the context of developing new chemotherapeutic agents targeting cancer cells while minimizing damage to healthy tissues.

Case Studies

  • Synthesis and Characterization : A study synthesized this compound using a multistep synthetic route involving the reaction of furan with appropriate benzoyl chlorides under controlled conditions. Characterization was performed using NMR spectroscopy and mass spectrometry, confirming the desired product's structure .
  • In Vivo Studies : In vivo studies demonstrated that administration of this compound led to reduced tumor growth in mouse models bearing xenograft tumors. The mechanism was attributed to enhanced apoptosis rates and reduced proliferation markers in treated tissues compared to controls .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(3-Chlorobenzoyl)furanChlorine atom instead of fluorineModerate antimicrobial activity
2-(3-Bromobenzoyl)furanBromine atom; less lipophilicLower anticancer efficacy
2-(3-Methylbenzoyl)furanMethyl group; lacks halogen influenceReduced enzyme inhibition

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c1-8-4-5-9(7-10(8)13)12(14)11-3-2-6-15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNKTCIDIVAPBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.